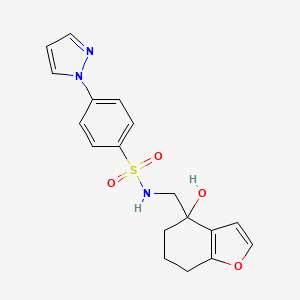

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetrahydrobenzofuran scaffold and a pyrazole substituent. Its structural complexity arises from the fused bicyclic tetrahydrobenzofuran system, which introduces steric and electronic constraints, and the sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18(9-1-3-17-16(18)8-12-25-17)13-20-26(23,24)15-6-4-14(5-7-15)21-11-2-10-19-21/h2,4-8,10-12,20,22H,1,3,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCBFMKZUKZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound incorporates a tetrahydrobenzofuran moiety and a pyrazole ring, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.41 g/mol. The presence of hydroxyl and sulfonamide functional groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of pyrazole-based benzenesulfonamides exhibit inhibitory effects on human carbonic anhydrases (hCAII, hCAIX, and hCAXII), which are linked to various disorders such as glaucoma and epilepsy .

- Anti-inflammatory Properties : Compounds containing tetrahydrobenzofuran structures have been reported to possess anti-inflammatory effects. The hydroxyl group in the structure may facilitate interactions with inflammatory pathways.

- Neuroprotective Effects : The unique structure may also provide neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various carbonic anhydrase isoforms. For instance:

- Compound 4k from a related study showed submicromolar inhibition against hCAII, outperforming acetazolamide (a standard inhibitor) .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the tetrahydrobenzofuran moiety combined with the pyrazole ring enhances binding affinity to target enzymes due to optimal spatial arrangement and electronic properties. This has been supported by docking studies that reveal critical interactions with amino acid residues in the active sites of carbonic anhydrases .

Case Study 1: Inhibition of Carbonic Anhydrases

A series of pyrazole-based benzene sulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases. Among these compounds, this compound was identified as one of the most potent inhibitors against hCAII with an IC50 value significantly lower than that of established inhibitors like acetazolamide .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-pyrazolyl-benzenesulfonamides demonstrated reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests that the compound may modulate inflammatory pathways effectively.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.41 g/mol |

| Key Functional Groups | Hydroxyl (-OH), Sulfonamide |

| Biological Activities | Anti-inflammatory, Inhibitor of Carbonic Anhydrases |

| Notable Research Findings | Inhibitory activity against hCAII (IC50 < 0.5 µM) |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound differs from similar benzenesulfonamides in its tetrahydrobenzofuran core and pyrazole substituent . For example:

- Triazole-thiones (e.g., compounds [7–9] in ) replace the pyrazole with a triazole ring and lack the tetrahydrobenzofuran system. This alters tautomeric behavior and hydrogen-bonding capacity .

- Hydrazinecarbothioamides (e.g., compounds [4–6]) feature a C=S group (1243–1258 cm⁻¹ in IR) absent in the target compound, which instead has a sulfonamide (SO₂NH) group .

Spectral and Physicochemical Properties

Research Findings and Challenges

- Its tetrahydrobenzofuran core poses challenges for density functional theory (DFT) optimization due to ring strain.

- SAR Studies : Pyrazole-containing sulfonamides often show improved binding to COX-2 over COX-1, but the tetrahydrobenzofuran system’s impact remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.